molecular formula C12H12N2O B8522763 6-Methoxy-3-phenyl-pyridin-2-yl-amine

6-Methoxy-3-phenyl-pyridin-2-yl-amine

Cat. No.: B8522763
M. Wt: 200.24 g/mol
InChI Key: UKRYMBOLOOQZKD-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenyl-pyridin-2-yl-amine is a pyridine derivative featuring a methoxy group at position 6, a phenyl substituent at position 3, and an amine group at position 2 (Figure 1). Pyridine derivatives with amino and methoxy groups are often explored for their biological activity, such as kinase inhibition or antimicrobial properties, depending on substituent patterns .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-methoxy-3-phenylpyridin-2-amine

InChI

InChI=1S/C12H12N2O/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14)

InChI Key

UKRYMBOLOOQZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Substituent Positions Key Features Applications/Research Notes References
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O Methoxy (6), Methyl (5), Amine (3) High purity (>98%), scalable synthesis Intermediate in drug discovery
3-Methoxy-6-methylpyridin-2-amine C₇H₁₀N₂O Methoxy (3), Methyl (6), Amine (2) CAS 478913-57-4; stable under standard conditions Ligand for metal complexes
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O Methoxy (2'), Bipyridine core Biphenyl linkage; CAS 1249109-42-9 Potential kinase inhibitor scaffold
6-Fluoro-3-methoxypyridin-2-amine C₆H₇FN₂O Methoxy (3), Fluoro (6), Amine (2) Molecular weight 142.13; fluorinated Radiolabeling or PET imaging probes
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine C₁₃H₁₁N₃OS Methoxy (6'), Benzothiazole fused Hybrid heterocycle; CAS 948578-68-5 Anticancer candidate (in vitro studies)

Key Observations:

Substituent Position Effects: Methoxy Group: Shifts in methoxy position (e.g., 3 vs. 6) alter electronic properties. For example, 3-methoxy derivatives (e.g., ) may exhibit stronger electron-donating effects compared to 6-methoxy isomers . Phenyl vs.

Biological Activity :

  • Bipyridine derivatives (e.g., ) are often studied for kinase inhibition due to their planar structure and hydrogen-bonding capabilities .
  • Benzothiazole-containing analogs () show enhanced intercalation with DNA, making them candidates for anticancer research .

Synthetic Accessibility :

  • Amine-functionalized pyridines (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions in THF/pyridine systems .

Research Findings and Implications

  • 6-Methoxy-5-methylpyridin-3-amine : Demonstrated utility as a building block in multi-kilogram batches, highlighting industrial relevance .
  • 3-Methoxy-6-methylpyridin-2-amine : Used in Co(II) and Cu(II) complexation studies, suggesting applications in catalysis or material science .
  • Fluorinated Derivatives : 6-Fluoro-3-methoxypyridin-2-amine () leverages fluorine’s electronegativity for improved metabolic stability in drug design .

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